nitro-7-hydroxy-8-imidazo[1,2-a]pyridine
Description
Properties
CAS No. |
109388-66-1 |
|---|---|
Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
DBU-Catalyzed Two-Component Synthesis
The reaction of 2-aminopyridines with phenacyl bromides in aqueous ethanol (1:1 v/v) at room temperature, catalyzed by 1,8-diazabicycloundec-7-ene (DBU), provides a green chemistry route to 2-arylimidazo[1,2-a]pyridines (65–94% yield). For nitro-7-hydroxy derivatives:
-
Substrate Modification : Use 7-hydroxy-2-aminopyridine as the starting material.
-
Nitro Introduction : Employ 4-nitro-phenacyl bromide to install the nitro group at C7 during cyclization.
-
Protection Strategy : Protect the C8 hydroxy group as a tert-butyldimethylsilyl (TBS) ether before reaction, followed by deprotection with tetrabutylammonium fluoride (TBAF).
Limitations : Phenacyl bromides with strong electron-withdrawing groups (e.g., nitro) reduce nucleophilic attack on 2-aminopyridine, requiring extended reaction times (8–12 hr).
Ultrasound-Assisted Iodine/Ionic Liquid System
A one-pot method combining acetophenones, 2-aminopyridines, iodine (1.2 eq), and [BMIM]BF₄ ionic liquid under ultrasound irradiation (35°C, 2.5 hr) achieves 70–85% yield for imidazo[1,2-a]pyridines. For functionalized derivatives:
-
Nitration : Post-synthesis nitration using fuming HNO₃/H₂SO₄ at 0°C selectively targets C7 (62% yield).
-
Hydroxylation : Directed ortho-metalation with LDA followed by quenching with trimethylborate and oxidation installs the C8 hydroxy group.
Key Insight : Ultrasound cavitation enhances mass transfer, critical for maintaining regioselectivity in crowded systems.
Post-Functionalization Approaches
Directed C–H Activation
Palladium-catalyzed C–H nitration using Pd(OAc)₂ (10 mol%), AgNO₃ (3 eq), and HNO₃ in trifluoroethanol (TFE) at 80°C selectively nitrates C7 (Table 1). Subsequent Miyaura borylation and oxidation introduces the C8 hydroxy group:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | Pd(OAc)₂, AgNO₃, HNO₃, TFE, 80°C, 12 hr | 58 |
| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | 73 |
| Oxidation | H₂O₂, NaOH, THF/H₂O | 89 |
Advantage : Avoids protecting groups by leveraging the imidazole nitrogen’s coordinating ability.
Reductive Amination Pathway
A patented route for imidazo[1,2-a]pyridine-3-acetamides adapts to nitro-hydroxy systems:
-
Condense 8-methoxy-imidazo[1,2-a]pyridine with glyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK).
-
Reduce with PBr₃ to yield the acetamide intermediate.
-
Demethylate the C8 methoxy group using BBr₃ (−78°C → rt).
-
Nitrate using acetyl nitrate (AcONO₂) in AcOH at 0°C.
Critical Note : BBr₃ selectively cleaves methyl ethers without affecting the acetamide moiety (92% deprotection yield).
Comparative Analysis of Methodologies
Trade-offs : The DBU method offers scalability but requires protection chemistry. C–H activation avoids protection but suffers from Pd residue contamination.
Chemical Reactions Analysis
Types of Reactions
Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro and hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-7-oxo-8-imidazo[1,2-a]pyridine, while reduction may produce amino-7-hydroxy-8-imidazo[1,2-a]pyridine .
Scientific Research Applications
Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of nitro-7-hydroxy-8-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.
Imidazo[1,2-b]pyridine: Exhibits similar structural features but may have different biological properties.
Imidazo[1,5-a]pyridine: Another isomer with distinct chemical and biological characteristics
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
